
4-Deoxycohumulone
Vue d'ensemble
Description
Deoxycohumulone is a 2-acyl-4,6-diprenylphloroglucinol in which the acyl group is specified as isobutyryl. It has a role as an agrochemical and an insecticide.
Applications De Recherche Scientifique
Larvicidal Activity Against Mosquitoes
4-Deoxycohumulone has been evaluated for its potential as a larvicidal agent against the Culex pipiens mosquito species. Research has demonstrated that 4-Deoxycohumulone exhibits significant larvicidal activity, with potency highlighted by specific lethal concentration values. The structure-activity relationship studies suggest that the presence of free hydroxyl groups is essential for this larvicidal effect. The addition of synergists such as piperonyl butoxide can enhance its efficacy, indicating a potential application in mosquito control strategies to mitigate disease transmission (Mitsopoulou et al., 2014).
Biomimetic Synthesis of Polyprenylated Acylphloroglucinols
4-Deoxycohumulone serves as a key precursor in the biomimetic synthesis of type A polyprenylated acylphloroglucinols (PPAPs), which are a class of natural products with various bioactivities. The synthesis involves a C-alkylation-cation cyclization reaction sequence, leveraging the structural features of 4-Deoxycohumulone to construct the complex bicyclic framework characteristic of type A PPAPs. This approach underscores the utility of 4-Deoxycohumulone in facilitating the synthesis of biologically significant compounds, which could have implications in drug discovery and development (Couladouros et al., 2009).
Exploration of Structural Characteristics for Enhanced Larvicidal Potency
Further research into the structural characteristics of 4-Deoxycohumulone and related compounds has led to the identification of derivatives with improved larvicidal activity against Culex pipiens. By synthesizing and evaluating a range of analogues, researchers have delineated the structural features that contribute to enhanced potency, providing insights that could guide the development of more effective mosquito control agents. This line of inquiry not only expands the understanding of 4-Deoxycohumulone's biological activity but also opens avenues for the creation of novel larvicidal compounds with potential environmental and public health benefits (Makri et al., 2022).
Propriétés
Numéro CAS |
5880-42-2 |
|---|---|
Nom du produit |
4-Deoxycohumulone |
Formule moléculaire |
C20H28O4 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-methyl-1-[2,4,6-trihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]propan-1-one |
InChI |
InChI=1S/C20H28O4/c1-11(2)7-9-14-18(22)15(10-8-12(3)4)20(24)16(19(14)23)17(21)13(5)6/h7-8,13,22-24H,9-10H2,1-6H3 |
Clé InChI |
KKFIZYKKQLWBKH-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C1=C(C(=C(C(=C1O)CC=C(C)C)O)CC=C(C)C)O |
SMILES canonique |
CC(C)C(=O)C1=C(C(=C(C(=C1O)CC=C(C)C)O)CC=C(C)C)O |
melting_point |
88-89°C |
Description physique |
Solid |
Synonymes |
deoxycohumulone |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

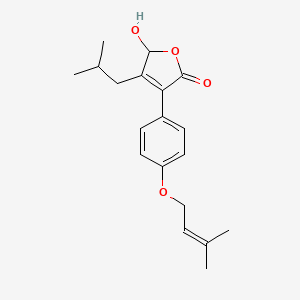


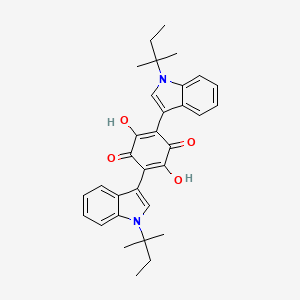
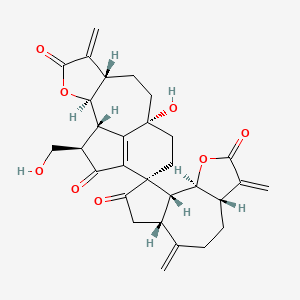
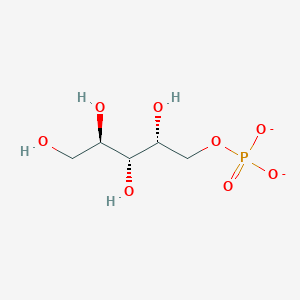
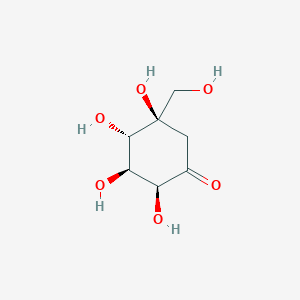

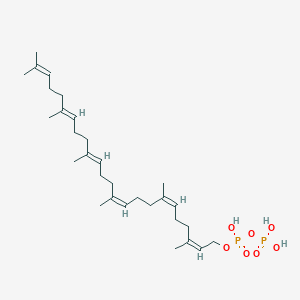
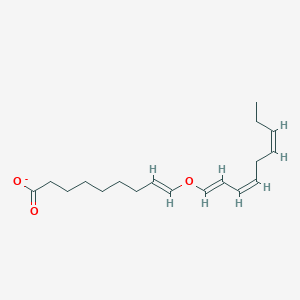

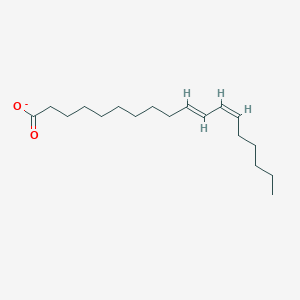
![diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-16-[(4-bromophenyl)carbamoyloxy]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate](/img/structure/B1265105.png)
![N-[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide;propan-2-ol](/img/structure/B1265106.png)